3-formyl-4-oxo-4H-chromen-6-yl acetate
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Overview
Description
3-Formyl-4-oxo-4H-chromen-6-yl acetate is a biochemical compound with the molecular formula C12H8O5 and a molecular weight of 232.19 . It is a derivative of chromone, a bicyclic heterocyclic molecule consisting of a benzene ring fused to a heterocyclic pyran ring . This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-oxo-4H-chromen-6-yl acetate typically involves the condensation of chromone derivatives with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-oxo-4H-chromen-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-4-oxo-4H-chromen-6-yl acetate.
Reduction: 3-Hydroxymethyl-4-oxo-4H-chromen-6-yl acetate.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-4-oxo-4H-chromen-6-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-formyl-4-oxo-4H-chromen-6-yl acetate involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues . Additionally, it may modulate signaling pathways by binding to specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A closely related compound with similar chemical properties.
2-Amino-3-formylchromone: Another derivative of chromone with distinct biological activities.
Uniqueness
3-Formyl-4-oxo-4H-chromen-6-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other chromone derivatives .
Properties
IUPAC Name |
(3-formyl-4-oxochromen-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-11-10(4-9)12(15)8(5-13)6-16-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXNPPDAKBRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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